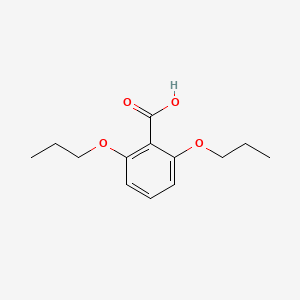

2,6-Dipropoxybenzoic acid

Description

Contextual Significance of Benzoic Acid Derivatives with Steric and Electronic Perturbations

Benzoic acid derivatives are fundamental tools in physical organic chemistry for investigating structure-reactivity relationships. The introduction of substituents onto the phenyl ring perturbs the electronic environment and steric profile of the molecule in predictable ways. Electron-donating groups (like alkoxy or alkyl groups) and electron-withdrawing groups (like nitro or halo groups) modify the acidity of the carboxylic acid, the reactivity of the aromatic ring towards electrophilic substitution, and the stability of reaction intermediates. hcpgcollege.edu.in

Steric effects, arising from the spatial bulk of substituents, add another layer of complexity. otterbein.edu Bulky groups can hinder the approach of reagents, influence the rotational freedom of other functional groups, and dictate the preferred conformation of the molecule. rsc.orgresearchgate.net The study of benzoic acids with combined steric and electronic perturbations, such as 2,6-dipropoxybenzoic acid, allows researchers to dissect these intertwined effects. These model systems are crucial for developing a deeper understanding of reaction mechanisms, molecular recognition, and the forces governing crystal packing. rsc.orgresearchgate.netmdpi.com

The Role of Ortho-Disubstitution in Modulating Molecular Architecture and Reactivity

The presence of two substituents at the ortho positions (C2 and C6) relative to the carboxylic acid group gives rise to a phenomenon known as the "ortho effect". wikipedia.orgwordpress.com A key consequence of this substitution pattern is the introduction of significant steric hindrance, which forces the carboxyl group (-COOH) to twist out of the plane of the benzene (B151609) ring. wikipedia.orgalmerja.com This loss of coplanarity has a profound impact on the molecule's electronic structure and reactivity.

Normally, the carboxyl group can engage in resonance with the aromatic ring, which involves some donation of electron density from the ring to the carboxyl group. almerja.com When the carboxyl group is twisted out of plane, this resonance is inhibited or completely blocked. wikipedia.orgvedantu.com This "Steric Inhibition of Resonance" (SIR) is a primary reason why virtually all ortho-substituted benzoic acids are stronger acids than their meta and para isomers, as well as benzoic acid itself. wikipedia.orgvedantu.com In the case of this compound, the two bulky propoxy groups effectively sandwich the carboxylic acid, maximizing this steric effect and leading to a predicted increase in acidity compared to less hindered isomers. almerja.com

| Compound | Substituent Position | pKa | Effect |

| Benzoic Acid | - | 4.20 | Reference |

| p-Methoxybenzoic Acid | para | 4.50 | Weaker Acid |

| o-Methoxybenzoic Acid | ortho | 4.10 | Stronger Acid (Ortho Effect) |

| 2,6-Dimethoxybenzoic Acid | di-ortho | 3.39 | Much Stronger Acid (Di-ortho Effect) |

This interactive table demonstrates the ortho effect on the acidity of methoxy-substituted benzoic acids. A lower pKa value indicates a stronger acid. hcpgcollege.edu.inpearson.com

Current Research Frontiers and Unexplored Aspects of this compound Chemistry

While the synthesis of this compound via the alkylation of its precursor, 2,6-dihydroxybenzoic acid, is established, a detailed exploration of its reactivity and application remains a relatively open field. prepchem.com The precursor itself is a subject of interest, with research focusing on its efficient synthesis through enzymatic carboxylation of resorcinol (B1680541). tuhh.deresearchgate.netmdpi.comnih.gov

Current research frontiers for sterically hindered benzoic acids in general involve their use as directing groups in transition-metal-catalyzed C-H activation reactions. The carboxylate group can coordinate to a metal center, directing functionalization to a specific C-H bond on the aromatic ring. However, the extreme steric hindrance in 2,6-disubstituted systems like this compound presents a challenge and an opportunity for developing new, highly selective catalytic methods. nih.gov Furthermore, such sterically encumbered carboxylates are being explored as ligands for creating unique coordination environments around metal ions and as catalysts or modulators in the synthesis of advanced materials like Covalent Organic Frameworks (COFs). rsc.orgdigitellinc.com

The specific chemistry of this compound is largely unexplored. There is a lack of published data on its crystal structure, detailed spectroscopic characterization, and its performance in modern organic reactions. Investigating its potential in areas like regioselective C-H functionalization, as a building block for complex molecules, or as a ligand in materials science constitutes a significant and unexplored aspect of its chemistry.

Overview of Research Methodologies and Theoretical Frameworks Applied to Related Systems

The investigation of substituted benzoic acids relies on a combination of advanced experimental and computational techniques.

Experimental Methodologies:

Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. For compounds like 2,6-disubstituted benzoic acids, it can confirm the out-of-plane twisting of the carboxyl group and detail the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. researchgate.netconicet.gov.arrsc.org

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used to characterize the molecular structure. researchgate.net IR spectroscopy is particularly useful for studying the hydrogen bonding interactions of the carboxylic acid group, while NMR provides detailed information about the connectivity and chemical environment of each atom in the molecule.

Theoretical Frameworks:

Density Functional Theory (DFT): DFT calculations have become an indispensable tool for studying substituted benzoic acids. buketov.edu.kznih.govuc.ptnih.gov Researchers use DFT to:

Calculate the minimum energy conformations of molecules, providing insight into their preferred shapes. mdpi.com

Predict reaction pathways and activation energies, helping to elucidate reaction mechanisms. researchgate.net

Compute various electronic properties, such as atomic charges and molecular orbital energies, which can be correlated with experimental observations like acidity (pKa) and reactivity. nih.govresearchgate.netcambridge.org

Simulate spectroscopic data (e.g., IR frequencies) to aid in the interpretation of experimental spectra. nih.gov

These computational methods are particularly valuable for systems like this compound, where experimental data may be scarce, allowing for predictions of its properties and reactivity to guide future laboratory research.

Structure

3D Structure

Properties

CAS No. |

82560-07-4 |

|---|---|

Molecular Formula |

C13H18O4 |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

2,6-dipropoxybenzoic acid |

InChI |

InChI=1S/C13H18O4/c1-3-8-16-10-6-5-7-11(17-9-4-2)12(10)13(14)15/h5-7H,3-4,8-9H2,1-2H3,(H,14,15) |

InChI Key |

BCQFMOUYPQROJY-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C(=CC=C1)OCCC)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Strategies for 2,6 Dipropoxybenzoic Acid and Its Precursors

Regioselective Propylation Methodologies for Polysubstituted Benzoic Acids

The introduction of two propoxy groups onto a benzoic acid framework, specifically at the 2 and 6 positions, is a primary challenge in synthesizing the target molecule. This requires highly regioselective methods to ensure the correct substitution pattern on the aromatic ring.

Optimized Williamson Ether Synthesis Approaches for 2,6-Dihydroxybenzoic Acid Derivatization

The Williamson ether synthesis is a cornerstone method for forming ethers, involving the reaction of an alkoxide with a primary alkyl halide. wikipedia.org In the context of synthesizing 2,6-dipropoxybenzoic acid, this reaction is applied to the dipropylation of a key precursor, 2,6-dihydroxybenzoic acid. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the deprotonated hydroxyl groups of the benzoic acid act as nucleophiles, attacking the electrophilic carbon of a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane). wikipedia.orgjk-sci.com

Optimization of this synthesis involves careful selection of the base, solvent, and reaction conditions to maximize yield and minimize side reactions. Strong bases are required to fully deprotonate the phenolic hydroxyl groups, which are more acidic than simple alcohols. Common choices include sodium hydride (NaH), potassium hydride (KH), or potassium carbonate (K₂CO₃). jk-sci.com The choice of solvent is also critical; dipolar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can solvate the cation of the base, leaving a more reactive, "naked" alkoxide nucleophile, while minimizing competing elimination (E2) reactions. jk-sci.comfrancis-press.com

Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis

| Parameter | Condition | Rationale | Potential Issues |

| Base | K₂CO₃, Cs₂CO₃ | Milder, suitable for aryl ethers. | May require longer reaction times or higher temperatures. |

| NaH, KH | Strong bases, ensure complete deprotonation. | Highly reactive, require anhydrous conditions. | |

| Alkyl Halide | Propyl iodide | More reactive than bromide or chloride (I > Br > Cl). | Higher cost. |

| Propyl bromide | Good balance of reactivity and cost. | May require more forcing conditions than iodide. | |

| Solvent | DMF, Acetonitrile | Dipolar aprotic, accelerates SN2 reactions. | Can be difficult to remove completely. |

| Temperature | 50-100 °C | Provides sufficient energy for reaction. wikipedia.org | Higher temperatures can favor E2 elimination side products. jk-sci.com |

A significant challenge in the Williamson synthesis is the potential for competing reactions. Since alkoxides are strong bases, an E2 elimination reaction can occur with the alkyl halide, particularly if it is secondary, tertiary, or sterically hindered, leading to the formation of propene instead of the desired ether. jk-sci.com However, as a primary halide like 1-bromopropane is used for this synthesis, this side reaction is less favored. Another potential side reaction is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen atom, although O-alkylation is generally favored for phenoxides. jk-sci.com

Catalytic Systems for Efficient Alkyl Ether Formation

To enhance the efficiency, selectivity, and sustainability of the etherification process, various catalytic systems have been developed. These systems often aim to improve reaction rates under milder conditions and simplify product work-up.

Phase-Transfer Catalysis (PTC): For industrial-scale synthesis, phase-transfer catalysis is a widely adopted technique. fzgxjckxxb.comjetir.org This method is particularly useful for reactions between reactants in immiscible phases, such as an aqueous solution of the deprotonated dihydroxybenzoic acid and an organic solution of the propyl halide. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB) or a crown ether (e.g., 18-crown-6), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase. wikipedia.org In the organic phase, the anion is less solvated and thus more nucleophilic, leading to a significant acceleration of the reaction rate. jetir.org A key advantage of PTC is that it often allows for the use of less expensive bases like sodium hydroxide (B78521) and avoids the need for strictly anhydrous and expensive polar aprotic solvents. jetir.orgacs.org

Catalytic Williamson Ether Synthesis (CWES): More recent advancements have focused on developing catalytic versions of the Williamson synthesis that avoid the stoichiometric formation of salt byproducts. One such approach involves using weaker, less toxic alkylating agents like alcohols or carboxylic acid esters at high temperatures (above 300°C). acs.orgresearchgate.net This process, known as Catalytic Williamson Ether Synthesis (CWES), can achieve high selectivity and is particularly effective for producing aromatic ethers. wikipedia.orgacs.org While requiring specialized high-temperature equipment, this method aligns with green chemistry principles by minimizing waste. acs.org

Directed Metalation and Carboxylation Protocols

An alternative and highly regioselective route to this compound does not start with a pre-existing carboxylic acid. Instead, it involves the synthesis of the 1,3-dipropoxybenzene (B1362954) precursor followed by the introduction of the carboxyl group at the C2 position. This is achieved through a powerful technique known as directed ortho-metalation (DoM).

Ortho-Lithiation of Aromatic Ethers for Controlled Functionalization

Directed ortho-metalation is a potent strategy for the functionalization of a specific position on an aromatic ring. chem-station.com The reaction relies on the presence of a "directing metalation group" (DMG) on the ring. wikipedia.org A DMG is a functional group containing a heteroatom (like oxygen or nitrogen) that can coordinate to an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi). baranlab.orgsemanticscholar.org This coordination brings the highly basic alkyl group of the organolithium in close proximity to the proton at the ortho position, facilitating its abstraction and forming a new aryllithium species. wikipedia.orgbaranlab.org

In the case of 1,3-dipropoxybenzene, the two propoxy groups are powerful DMGs. Both groups direct the lithiation to the C2 position, which is ortho to both. This concerted directing effect makes the deprotonation at this site highly favorable and regioselective. The reaction is typically carried out at low temperatures (e.g., -78 °C) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions. semanticscholar.org The addition of a chelating agent like N,N,N′,N′-tetramethylethylenediamine (TMEDA) can break up organolithium aggregates and accelerate the lithiation process. baranlab.org

Table 2: Key Components in Directed ortho-Metalation of 1,3-Dipropoxybenzene

| Component | Example | Role |

| Substrate | 1,3-Dipropoxybenzene | Aromatic compound with directing groups. |

| Directing Group | -OCH₂CH₂CH₃ | Lewis basic site coordinates to lithium, directing deprotonation to the ortho position. |

| Organolithium Base | n-BuLi, s-BuLi | Strong base that removes the ortho-proton. |

| Solvent | THF, Diethyl ether | Anhydrous, aprotic solvent to stabilize the aryllithium intermediate. |

| Additive (Optional) | TMEDA | Chelating agent that increases the reactivity of the organolithium base. |

Evaluation of Carboxylation Reagents and Reaction Conditions

Once the 2,6-dipropoxy-phenyllithium intermediate is formed, it can be reacted with a suitable electrophile to introduce the desired functional group. To synthesize this compound, the electrophile of choice is carbon dioxide (CO₂). fiveable.me

The carboxylation is typically performed by bubbling dry CO₂ gas through the solution of the aryllithium or by pouring the aryllithium solution over crushed dry ice (solid CO₂). The nucleophilic carbon of the aryllithium attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt. Subsequent acidic workup (e.g., with HCl) protonates the carboxylate to yield the final this compound.

A potential complication arises from the high reactivity of organolithium reagents. If a second equivalent of the aryllithium reagent attacks the initially formed lithium carboxylate, it can lead to the formation of a ketone after workup. organicchemistrytutor.commasterorganicchemistry.comchemohollic.com However, this secondary reaction is generally slow at the low temperatures used for the initial lithiation and carboxylation, and the carboxylate salt often precipitates from the solution, preventing further reaction. Careful control of stoichiometry and reaction conditions is essential to maximize the yield of the desired carboxylic acid.

Green Chemistry Principles and Sustainable Synthesis Routes

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. fzgxjckxxb.com These green chemistry principles can be applied to the synthesis of this compound and its precursors.

One of the most significant green advancements relates to the synthesis of the precursor, 2,6-dihydroxybenzoic acid. Traditional chemical methods like the Kolbe-Schmitt reaction often require high temperatures and pressures. researchgate.netguidechem.com A sustainable alternative is the enzymatic carboxylation of resorcinol (B1680541). This biotransformation uses a decarboxylase enzyme to catalyze the reaction between resorcinol and gaseous CO₂ under mild, aqueous conditions. tuhh.depsecommunity.org To overcome the unfavorable thermodynamic equilibrium of this reaction, techniques like in situ product removal via adsorption have been developed, achieving reaction yields greater than 80%. tuhh.depsecommunity.orgresearchgate.netmdpi.com This enzymatic route represents a significant step towards a more sustainable synthesis of this key intermediate.

For the propylation step via Williamson ether synthesis, green principles can be applied by:

Using Phase-Transfer Catalysis: As mentioned, PTC allows the use of water as a solvent, reducing the reliance on volatile and often toxic organic solvents. fzgxjckxxb.comresearchgate.net

Employing Greener Solvents: If organic solvents are necessary, choosing those with a better environmental, health, and safety profile is preferred.

Alternative Energy Sources: The use of microwave irradiation has been shown to dramatically reduce reaction times for Williamson ether synthesis, from hours to minutes, which can lead to significant energy savings. wikipedia.org Combined microwave and ultrasound assistance can even enable the reaction to proceed efficiently without a phase-transfer catalyst. rsc.org

Furthermore, sourcing starting materials from renewable feedstocks is a core tenet of green chemistry. Benzoic acid and its derivatives can potentially be produced from lignin, a major component of biomass, providing a sustainable alternative to petroleum-based feedstocks. rsc.org

Solvent Minimization and Atom Economy in Preparation Procedures

The concept of atom economy, a cornerstone of green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comwikipedia.org High atom economy indicates minimal waste generation. jocpr.com This principle is central to evaluating the synthetic routes for this compound and its precursors.

Traditional methods for this synthesis have utilized high-boiling organic solvents like glycerol (B35011) or absolute ethanol (B145695) under high temperature and pressure. chemicalbook.comgoogle.com For instance, one method involves reacting resorcinol and CO2 in absolute ethanol at temperatures between 130 and 150°C and pressures of 1.35 to 1.45 MPa. google.com While effective, these conditions necessitate significant energy input and the use of organic solvents.

To address these environmental and efficiency concerns, alternative approaches are being explored. Enzymatic carboxylation, for example, presents a greener route. The synthesis of 2,6-dihydroxybenzoic acid from resorcinol using a decarboxylase enzyme in an aqueous medium has been demonstrated, achieving reaction yields above 80% through in-situ product removal. tuhh.demdpi.com This biocatalytic method operates under milder conditions and uses water as the solvent, significantly improving the environmental profile of the synthesis.

The subsequent step, the conversion of 2,6-dihydroxybenzoic acid to this compound, is typically achieved via a Williamson ether synthesis. This reaction involves the dipropylation of the hydroxyl groups using a propylating agent (e.g., propyl halide) in the presence of a base. While this substitution reaction is generally efficient, its atom economy is inherently lower than addition reactions due to the formation of inorganic salt byproducts. Careful selection of reactants and reaction conditions is crucial to maximize the efficiency of this transformation.

| Synthetic Step | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) | Key Considerations |

|---|---|---|---|---|---|

| Precursor Synthesis (Kolbe-Schmitt) | Resorcinol + Carbon Dioxide | 2,6-Dihydroxybenzoic acid | 2,4-Dihydroxybenzoic acid (isomer) | 100% (for addition) | Reaction selectivity is critical to minimize isomeric byproducts and maximize practical yield. guidechem.com |

| Product Synthesis (Williamson Ether Synthesis) | 2,6-Dihydroxybenzoic acid + 2 Propyl Bromide + 2 K₂CO₃ | This compound | 2 KBr + 2 KHCO₃ | ~50.5% | Choice of base and propylating agent affects byproducts and overall process efficiency. |

Microwave-Assisted and Flow Chemistry Applications for Enhanced Efficiency

To overcome the limitations of conventional batch processing, such as long reaction times and energy inefficiency, modern technologies like microwave-assisted synthesis and continuous flow chemistry are being increasingly adopted. amt.ukpharmablock.comnih.gov

Microwave-Assisted Synthesis utilizes microwave irradiation to heat reaction mixtures directly and efficiently. nih.gov This technique can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. nih.govresearchgate.net For the synthesis of this compound, the Williamson ether synthesis step is a prime candidate for microwave assistance. The rapid, uniform heating provided by microwaves could enhance the rate of the SN2 reaction between the phenoxide ions of 2,6-dihydroxybenzoic acid and the propyl halide, potentially improving yield and reducing the formation of side products. Studies on similar compounds have shown that microwave-assisted methods are greener and more efficient than conventional heating. nih.gov

| Parameter | Conventional Batch Synthesis | Microwave-Assisted Synthesis (Potential) | Flow Chemistry (Potential) |

|---|---|---|---|

| Reaction Time | Hours | Minutes rsc.org | Seconds to minutes (continuous) rsc.org |

| Heat Transfer | Slow, inefficient | Rapid, direct, uniform nih.gov | Highly efficient, superior control researchgate.net |

| Process Control | Limited | Good control over temperature/pressure | Precise control over all parameters pharmablock.com |

| Scalability | Challenging | Can be limited by reactor size | Easily scalable by extending operation time amt.uk |

| Safety | Risks associated with large volumes of reagents | Improved safety over conventional heating | Inherently safer due to small reactor volumes pharmablock.com |

Purification and Isolation Techniques for High-Purity Synthesis Products

The isolation of this compound in high purity is essential for its intended applications. The choice of purification method depends on the nature of the impurities present in the crude product. Standard techniques for purifying acidic organic compounds are highly applicable.

Recrystallization is a fundamental technique for purifying solid organic compounds. google.com The process involves dissolving the crude product in a hot solvent in which it is highly soluble, and then allowing it to cool slowly. The desired compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical and depends on the polarity of this compound, which is less polar than its precursor due to the presence of the propoxy groups.

Acid-Base Extraction is a highly effective method for separating acidic compounds from neutral or basic impurities. pitt.edu The crude this compound can be dissolved in an organic solvent (e.g., diethyl ether) and washed with a weak aqueous base, such as sodium bicarbonate. The acidic benzoic acid derivative is deprotonated to form its water-soluble sodium salt, which partitions into the aqueous layer. Neutral organic impurities remain in the organic layer and are discarded. The aqueous layer is then re-acidified with a strong acid (e.g., HCl), causing the purified this compound to precipitate out of the solution, after which it can be collected by filtration. pitt.edu

Chromatography , particularly column chromatography, can be employed for achieving very high levels of purity, although it is more common in laboratory-scale synthesis than in large-scale industrial production.

The purity of the final product is also highly dependent on the purity of its precursors. A patented method for producing the precursor, 2,6-dihydroxybenzoic acid, highlights a process where the crude mixture is treated to selectively decompose the 2,4-dihydroxybenzoic acid isomer. Subsequent cooling and filtration yield 2,6-dihydroxybenzoic acid with a purity of 99.0%. google.com Ensuring such high purity in the precursor stage simplifies the purification of the final this compound product.

| Technique | Principle of Separation | Applicability for this compound | Key Advantages |

|---|---|---|---|

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. nist.gov | Effective for removing impurities with different solubility profiles. | Can yield highly pure crystalline product; scalable. |

| Acid-Base Extraction | Separation based on the acidic nature of the carboxylic acid group, which allows for transfer between immiscible aqueous and organic phases. pitt.edu | Excellent for removing neutral and basic impurities. | Highly selective for acidic compounds; efficient and widely used. |

| Column Chromatography | Differential adsorption of components onto a stationary phase (e.g., silica (B1680970) gel) as a mobile phase passes through. | Used for achieving the highest purity by separating closely related compounds. | High resolution separation. |

Reaction Chemistry and Functional Group Transformations of 2,6 Dipropoxybenzoic Acid

Mechanistic Studies of Carboxylic Acid Derivatization

The derivatization of the carboxylic acid group in 2,6-dipropoxybenzoic acid is significantly influenced by the steric hindrance imposed by the adjacent propoxy groups. This steric shielding affects the accessibility of the carboxyl carbon to nucleophiles, often necessitating harsher reaction conditions or specialized reagents compared to unhindered benzoic acids.

Esterification Pathways and Control of Selectivity

The conversion of this compound to its corresponding esters is a prime example of a sterically hindered transformation.

Fischer-Speier Esterification: The direct acid-catalyzed esterification with alcohols, known as the Fischer-Speier method, is notoriously inefficient for 2,6-disubstituted benzoic acids. nih.gov The two ortho-propoxy groups physically obstruct the approach of the alcohol nucleophile to the protonated carbonyl carbon, thus impeding the formation of the necessary tetrahedral intermediate. masterorganicchemistry.commasterorganicchemistry.comyoutube.comresearchgate.net This results in extremely slow reaction rates and low yields. To achieve reasonable conversion, a large excess of the alcohol and prolonged reaction times at high temperatures are typically required.

Alternative Esterification Methods: To overcome the steric hindrance, methods that involve the pre-activation of the carboxylic acid are generally employed. One common strategy is the conversion of the carboxylic acid to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2,6-dipropoxybenzoyl chloride is much more electrophilic and readily reacts with alcohols, even sterically hindered ones, to form the desired ester.

Another effective approach involves the use of coupling agents, such as dicyclohexylcarbodiimide (DCC) or uronium-based reagents like TBTU, often in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP). rug.nlluxembourg-bio.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea or a related intermediate, which is then readily attacked by the alcohol. rug.nl

The choice of esterification method can allow for control of selectivity. For instance, in the presence of both a primary and a sterically hindered secondary alcohol, activating agents can be chosen to favor reaction with the less hindered primary alcohol. luxembourg-bio.com

Table 1: Comparison of Esterification Methods for Sterically Hindered Benzoic Acids

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier | Alcohol, Strong Acid (e.g., H₂SO₄) | High Temp, Excess Alcohol | Simple reagents, "Green" | Very low yield for hindered substrates nih.gov |

| Acyl Chloride | SOCl₂ or (COCl)₂, then Alcohol, Base | Room Temp to Reflux | High yields, effective for hindered alcohols | Requires extra step, harsh reagents |

| DCC/DMAP Coupling | Alcohol, DCC, DMAP | Room Temp | Mild conditions, good yields | Byproduct (DCU) can be difficult to remove |

| Uronium Salt Coupling | Alcohol, TBTU/HATU, Base (e.g., DIEA) | Room Temp | High yields, fast reactions, mild | Reagents are more expensive |

Amidation Reactions and Formation of Oligo/Polymeric Structures

Similar to esterification, the direct amidation of this compound with amines is hindered. The formation of amides typically requires activation of the carboxyl group. The same strategies used for esterification, such as conversion to an acyl chloride or the use of peptide coupling agents, are effective for synthesizing 2,6-dipropoxybenzamides. nih.govresearchgate.netresearchgate.net Boron-based catalysts, such as boric acid, have also been shown to facilitate the direct condensation of carboxylic acids and amines. researchgate.net

As a monofunctional carboxylic acid, this compound itself cannot form polymeric structures through amidation. It can, however, act as a chain-terminating or end-capping agent in a polyamidation reaction. For a polymeric structure to be formed, a dicarboxylic acid monomer would be required to react with a diamine. chemguide.co.uksavemyexams.com If this compound were first functionalized to contain a second reactive group (for example, by introducing another carboxyl group onto the aromatic ring), it could then potentially be used as a monomer in polymerization. However, there is no specific literature describing the formation of oligo- or polymeric structures derived directly from this compound.

Reduction Chemistry of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (2,6-dipropoxyphenyl)methanol. Due to the low reactivity of the carboxyl group towards milder reducing agents like sodium borohydride, stronger hydride reagents are necessary for this transformation.

The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds via the formation of a lithium carboxylate salt, followed by successive hydride transfers to the carbonyl carbon. A final aqueous workup is required to protonate the resulting alkoxyaluminate complex and liberate the primary alcohol.

Alternative reagents include borane (BH₃), often used as a complex with THF (BH₃·THF). Borane is a chemoselective reagent that readily reduces carboxylic acids while typically not affecting other reducible functional groups like esters or nitro groups that might be present on the molecule.

Table 2: Reagents for the Reduction of this compound

| Reagent | Typical Solvent | Conditions | Product | Notes |

|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | 0 °C to Reflux, then H₃O⁺ workup | (2,6-Dipropoxyphenyl)methanol | Powerful, non-selective reducing agent |

| Borane-THF Complex (BH₃·THF) | THF | 0 °C to Room Temp, then H₃O⁺ workup | (2,6-Dipropoxyphenyl)methanol | More selective for carboxylic acids |

Aromatic Ring Functionalization and Reactivity Modulation

The reactivity of the aromatic ring in this compound towards electrophilic substitution is controlled by the cumulative electronic effects of the three substituents.

Electrophilic Aromatic Substitution: Directing Effects of Propoxy and Carboxyl Groups

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgmasterorganicchemistry.comlibretexts.org The rate and position of this substitution are dictated by the existing substituents.

Propoxy Groups (-OCH₂CH₂CH₃): The two propoxy groups are alkoxy groups. The oxygen atom possesses lone pairs of electrons that can be donated into the benzene (B151609) ring through resonance. This increases the electron density of the ring, particularly at the ortho and para positions. pressbooks.pub Consequently, alkoxy groups are strong activating groups and are ortho, para-directors. libretexts.orguci.edu

Carboxyl Group (-COOH): The carboxyl group is an electron-withdrawing group, primarily due to the inductive effect of the electronegative oxygen atoms and the resonance effect of the carbonyl group. This withdrawal of electron density makes the aromatic ring less nucleophilic and thus less reactive towards electrophiles. The electron-withdrawing nature deactivates the ring, especially at the ortho and para positions. Therefore, the carboxyl group is a deactivating group and a meta-director. pressbooks.publibretexts.org

In this compound, these effects are in competition. The directing influence is determined by the most powerful activating group. transformationtutoring.comlibretexts.org The two propoxy groups are strong activators, while the carboxyl group is a moderate deactivator. Therefore, the propoxy groups will dominate the directing effects. The substitution is expected to occur at the positions that are ortho or para to the propoxy groups and meta to the carboxyl group.

Considering the structure:

The C4 position is para to the C2-propoxy group and ortho to the C6-propoxy group.

The C5 position is meta to the C2-propoxy group and meta to the carboxyl group.

The C3 position is ortho to the C2-propoxy group and meta to the carboxyl group.

The strongest activation from both propoxy groups converges at the C4 position (para to one, ortho to the other). The C3 and C5 positions are also activated. However, electrophilic attack at C4 is generally favored due to the powerful para-directing effect and less steric hindrance compared to the C3 position, which is flanked by a propoxy and a carboxyl group. Therefore, the primary site for electrophilic aromatic substitution is predicted to be the C4 position.

Halogenation and Nitration Studies of the Aromatic Nucleus

Halogenation: The reaction with halogens like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would be expected to yield the 4-halo-2,6-dipropoxybenzoic acid as the major product. The strong activation by the propoxy groups should facilitate this reaction, although the bulky nature of the substituents might require specific conditions to achieve high selectivity. google.comgoogle.com It is also possible that under harsh conditions, decarboxylative halogenation could occur as a side reaction. nih.gov

Nitration: Nitration, typically carried out with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), introduces a nitro (-NO₂) group onto the ring. This powerful electrophilic reaction is also expected to be directed to the C4 position, yielding 4-nitro-2,6-dipropoxybenzoic acid. The reaction conditions would need to be carefully controlled to prevent over-oxidation or side reactions due to the presence of the activating propoxy groups.

Table 3: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 4-Bromo-2,6-dipropoxybenzoic acid |

| Chlorination | Cl₂, AlCl₃ | 4-Chloro-2,6-dipropoxybenzoic acid |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2,6-dipropoxybenzoic acid |

Transition Metal-Catalyzed Reactions

Transition metal catalysis offers a powerful toolkit for the functionalization of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through mechanisms that are often difficult to achieve via traditional synthetic methods.

Decarboxylative coupling reactions utilize the carboxylic acid group as a traceless directing group and a source of an aryl nucleophile, which can then be coupled with various electrophiles in the presence of a transition metal catalyst, typically palladium. While specific studies on this compound are not extensively documented, the reactivity of analogous 2,6-dialkoxybenzoic acids provides significant insight into its expected behavior.

These reactions proceed via the formation of an arylpalladium intermediate upon decarboxylation, which then participates in cross-coupling reactions. The general mechanism involves the coordination of the carboxylate to the palladium center, followed by the extrusion of carbon dioxide to form an organopalladium species. This species then undergoes oxidative addition with a coupling partner (e.g., an aryl halide), followed by reductive elimination to yield the biaryl product and regenerate the palladium catalyst.

The reaction conditions for such transformations are crucial and typically involve a palladium catalyst, a ligand, a base, and an oxidant. The choice of these components can significantly influence the reaction's efficiency and selectivity.

Table 1: Representative Conditions for Palladium-Catalyzed Decarboxylative Coupling of 2,6-Dialkoxybenzoic Acids with Aryl Halides

| Catalyst | Ligand | Base | Oxidant | Solvent | Temperature (°C) | Coupling Partner |

| Pd(OAc)₂ | P(t-Bu)₃ | K₂CO₃ | Ag₂CO₃ | Dioxane | 120 | Aryl Bromide |

| Pd(TFA)₂ | SPhos | Cs₂CO₃ | Cu(I) salt | DMF | 110 | Aryl Iodide |

| [Pd(IPr)Cl₂]₂ | - | K₃PO₄ | Ag₂O | Toluene | 130 | Aryl Chloride |

This table is illustrative and based on typical conditions for analogous 2,6-dialkoxybenzoic acids.

The electron-rich nature of the this compound aromatic ring makes it a prime candidate for C-H activation and functionalization reactions. The carboxylic acid group can act as a directing group, facilitating ortho-C-H activation. However, in the case of 2,6-disubstituted benzoic acids, the ortho positions are blocked, leading to potential meta- or para-C-H functionalization, although this is less common.

Rhodium and iridium catalysts are often employed for such transformations, allowing for the introduction of various functional groups, including alkyl, alkenyl, and aryl moieties. The regioselectivity of these reactions is influenced by the directing group, the catalyst, and the ligands employed. mdpi.com For this compound, C-H activation would be expected to occur at the meta-position (C4) due to the steric hindrance and electronic influence of the propoxy groups.

Table 2: Potential C-H Functionalization Reactions of this compound Analogs

| Catalyst System | Coupling Partner | Functionalization | Position |

| [RhCp*Cl₂]₂ / AgSbF₆ | Alkene | Alkenylation | meta |

| [Ir(cod)Cl]₂ / dtbpy | Alkyne | Annulation | meta |

| Pd(OAc)₂ / Ligand | Aryl Halide | Arylation | meta |

This table represents potential reactions based on the known reactivity of substituted benzoic acids.

Transformations Involving the Propoxy Substituents

The two propoxy groups on the aromatic ring are not merely spectators; they can be chemically modified to tailor the properties of the molecule. These transformations can involve the cleavage of the ether bond or functionalization of the propyl chains.

The cleavage of the aryl ether bonds in this compound can be achieved under specific conditions, typically involving strong acids or Lewis acids. Boron tribromide (BBr₃) is a classic reagent for the cleavage of aryl ethers. masterorganicchemistry.com Due to the presence of two equivalent propoxy groups, selective mono-depropylation can be challenging. However, studies on analogous 2,6-dimethoxyphenols have shown that selective mono-demethylation can be achieved under controlled conditions, suggesting that a similar selective mono-depropylation of this compound to yield 2-hydroxy-6-propoxybenzoic acid is feasible. nih.govnih.gov

The mechanism of ether cleavage with BBr₃ involves the coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the alkyl carbon, leading to the formation of an alkyl bromide and a phenoxide, which is subsequently protonated upon workup.

Table 3: Reagents for the Cleavage of Aryl Propyl Ethers

| Reagent | Conditions | Selectivity |

| BBr₃ | CH₂Cl₂, -78 °C to rt | Can be selective for mono-cleavage with careful control of stoichiometry |

| HBr | Acetic Acid, reflux | Generally leads to di-cleavage |

| Pyridinium Hydrochloride | High temperature (melt) | Can effect cleavage |

The resulting hydroxyl group(s) can then be re-functionalized to introduce a variety of other groups, such as different alkyl or aryl ethers, esters, or other functional moieties, allowing for the synthesis of a diverse range of derivatives.

The propyl chains of the propoxy groups also offer sites for chemical modification, although this is generally less straightforward than transformations involving the other functional groups. Reactions targeting the C-H bonds of the alkyl chains can be achieved through radical-based processes or transition metal-catalyzed C-H activation.

For instance, oxidation of the benzylic-like position of the propyl chain (the carbon adjacent to the ether oxygen) is a potential pathway for introducing functionality. However, the reactivity of this position is lower than that of a true benzylic position. Halogenation of the alkyl chains, for example, through free-radical bromination with N-bromosuccinimide (NBS) under light or radical initiation, could provide a handle for further functionalization, such as the introduction of nucleophiles.

The modification of these propyl chains can be used to alter the physical and chemical properties of the molecule, such as its solubility, lipophilicity, and steric profile, which can be important for various applications. However, achieving high selectivity in the functionalization of the propyl chains can be challenging due to the presence of multiple C-H bonds with similar reactivity.

Advanced Spectroscopic and Structural Elucidation of 2,6 Dipropoxybenzoic Acid and Its Congeners

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for probing the molecular structure and dynamics of 2,6-dipropoxybenzoic acid in solution. Analysis of chemical shifts, coupling constants, and relaxation phenomena in both ¹H and ¹³C NMR spectra offers a detailed picture of the molecule's conformation and its interactions with the surrounding solvent environment.

Elucidation of Conformational Preferences and Dynamics (e.g., hindered rotation)

The steric hindrance imposed by the two bulky propoxy groups at the ortho positions of the benzoic acid forces the carboxylic acid group to twist out of the plane of the benzene (B151609) ring. This rotation is a key conformational feature of 2,6-disubstituted benzoic acids. The degree of this twist and the rotational barrier can be investigated using variable temperature NMR studies.

Furthermore, the carboxylic acid group can exist in two principal planar conformations relative to the C-C bond connecting it to the aromatic ring: syn- and anti-planar. In the syn conformation, the acidic proton is oriented towards the C2-propoxy group, while in the anti conformation, it points away. The conformational polymorphism in 2,6-dimethoxybenzoic acid, a close analog, reveals that the acidic hydrogen atom can be in either an anti or a syn conformation with respect to the carbonyl oxygen atom. bohrium.com The relative populations of these conformers in solution can be influenced by solvent polarity and temperature, and their interchange can be monitored by the coalescence of specific NMR signals at elevated temperatures.

The propoxy chains themselves also exhibit conformational flexibility. The rotation around the O-CH₂ and CH₂-CH₂ bonds can be restricted, leading to complex multiplets in the ¹H NMR spectrum. Nuclear Overhauser Effect (NOE) experiments can be employed to probe the spatial proximity between the propoxy protons and the aromatic ring protons, providing further insights into the preferred orientation of these side chains.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3, H-5 | 6.6 - 6.8 | d | ~8.0 |

| H-4 | 7.2 - 7.4 | t | ~8.0 |

| O-CH₂ | 3.9 - 4.1 | t | ~6.5 |

| CH₂-CH₂ | 1.8 - 2.0 | sextet | ~7.0 |

| CH₃ | 0.9 - 1.1 | t | ~7.5 |

| COOH | 10.0 - 12.0 | s (broad) | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 115 - 120 |

| C-2, C-6 | 158 - 162 |

| C-3, C-5 | 105 - 110 |

| C-4 | 130 - 135 |

| C=O | 168 - 172 |

| O-CH₂ | 70 - 75 |

| CH₂-CH₂ | 22 - 26 |

| CH₃ | 10 - 12 |

Investigations of Intermolecular Interactions in Solution

In solution, this compound can engage in intermolecular hydrogen bonding, primarily through its carboxylic acid functional group. This can lead to the formation of dimeric species, especially in non-polar, aprotic solvents. Studies on the related 2,6-dimethoxybenzoic acid have shown the formation of hydrogen-bonded dimers in solvents like chloroform (B151607) and toluene. nih.gov

NMR spectroscopy is highly sensitive to these interactions. The chemical shift of the carboxylic acid proton is particularly diagnostic; its downfield shift is indicative of hydrogen bond formation. Concentration-dependent NMR studies can be used to monitor the equilibrium between monomeric and dimeric forms. As the concentration increases, the equilibrium shifts towards the dimer, resulting in a progressive downfield shift of the COOH proton signal.

Furthermore, two-dimensional NMR techniques such as Diffusion Ordered Spectroscopy (DOSY) can be used to differentiate between species of different sizes in solution. The larger hydrodynamic radius of the dimer would result in a slower diffusion coefficient compared to the monomer, allowing for their distinct observation and characterization.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and the nature of hydrogen bonding interactions.

The IR spectrum is characterized by strong absorption bands corresponding to the stretching and bending vibrations of the various functional groups. The most prominent bands include:

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid involved in hydrogen bonding.

C=O Stretch: A strong absorption band typically appears between 1680 and 1710 cm⁻¹ for the carbonyl group of the carboxylic acid. The position of this band is sensitive to the extent of hydrogen bonding; stronger hydrogen bonds lead to a shift to lower wavenumbers.

C-O Stretch: Stretching vibrations of the aryl-ether and carboxylic acid C-O bonds are expected in the 1200-1300 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches of the propoxy groups appear in the 2850-3000 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the O-H stretching vibration is typically weak in the Raman spectrum, the C=O stretching vibration gives rise to a strong and sharp band. The symmetric breathing vibration of the aromatic ring is also a characteristic feature in the Raman spectrum.

The formation of hydrogen-bonded dimers significantly influences the vibrational spectra. In a dimeric structure, the ν(C=O) band is typically shifted to a lower frequency compared to the monomer, while the O-H stretching band becomes broader and more intense. The presence of both monomer and dimer in equilibrium can lead to the observation of two distinct C=O stretching bands in the IR spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H stretch (H-bonded) | 2500 - 3300 (broad) | IR |

| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H stretch | 2850 - 3000 | IR, Raman |

| C=O stretch | 1680 - 1710 | IR, Raman |

| C=C aromatic stretch | 1580 - 1620 | IR, Raman |

| C-O-C stretch (ether) | 1200 - 1250 | IR |

| C-O stretch (acid) | 1280 - 1320 | IR |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the exact mass of this compound, which allows for the unambiguous determination of its elemental composition. Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for such analyses.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways are expected to involve the loss of the propoxy groups and the carboxylic acid moiety.

A plausible fragmentation pathway under EI conditions could involve:

Loss of a propyl radical: Cleavage of the O-CH₂(CH₂)CH₃ bond can lead to the loss of a propyl radical (•C₃H₇), resulting in a prominent fragment ion.

Loss of propene: A McLafferty-type rearrangement can occur, involving the transfer of a gamma-hydrogen from the propoxy chain to the carbonyl oxygen, followed by the elimination of a neutral propene molecule (C₃H₆).

Decarboxylation: Loss of the carboxyl group as CO₂ is a common fragmentation pathway for benzoic acids.

Cleavage of the ether bond: The bond between the aromatic ring and the ether oxygen can also cleave, leading to further fragmentation.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound (C₁₃H₁₈O₄, Exact Mass: 238.1205)

| m/z (predicted) | Possible Formula | Fragmentation |

| 195 | C₁₀H₁₁O₄⁺ | [M - C₃H₇]⁺ |

| 196 | C₁₀H₁₂O₄⁺• | [M - C₃H₆]⁺• |

| 194 | C₁₃H₁₈O₂⁺• | [M - CO₂]⁺• |

| 153 | C₉H₉O₂⁺ | [M - C₃H₇ - CO₂]⁺ |

| 121 | C₇H₅O₂⁺ | [M - 2(C₃H₇)]⁺ |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

As observed in its analogs, the steric hindrance from the ortho-propoxy groups is expected to cause the carboxylic acid group to be significantly twisted out of the plane of the benzene ring. The crystal packing is anticipated to be dominated by hydrogen bonding interactions involving the carboxylic acid groups. Two primary hydrogen bonding motifs are commonly observed in benzoic acids: centrosymmetric dimers and catemeric chains. In the dimeric motif, two molecules are linked by a pair of O-H···O hydrogen bonds, forming a characteristic eight-membered ring. In the catemeric motif, molecules are linked head-to-tail in a chain-like fashion.

Analysis of Polymorphism and Crystal Packing

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those capable of forming strong intermolecular interactions like hydrogen bonds. The 2,6-disubstituted benzoic acid family is known to exhibit polymorphism. For instance, 2,6-dimethoxybenzoic acid is known to crystallize in at least three polymorphic forms, which are conformational polymorphs arising from the syn and anti conformations of the carboxylic acid group. nist.gov

The different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. The specific polymorph obtained can be influenced by various crystallization conditions, including the choice of solvent, temperature, and cooling rate. The crystal packing in different polymorphs will vary, leading to different arrangements of the molecules in the crystal lattice. These packing differences can be driven by a delicate balance of hydrogen bonding, van der Waals forces, and π-π stacking interactions.

Given the structural similarities, it is highly probable that this compound also exhibits polymorphism. The longer and more flexible propoxy chains, compared to the methoxy (B1213986) groups in its well-studied congener, may lead to even more complex packing arrangements and a richer polymorphic landscape. The interplay between the hydrogen bonding of the carboxylic acid groups and the van der Waals interactions of the propoxy chains will ultimately dictate the most stable crystal packing.

Characterization of Intermolecular Hydrogen Bonding and Stacking Interactions

The solid-state structure and crystal packing of benzoic acid derivatives are largely governed by non-covalent interactions, primarily hydrogen bonding involving the carboxylic acid group and π-π stacking interactions between the aromatic rings. Analysis of 2,6-disubstituted benzoic acid congeners reveals two predominant hydrogen-bonding motifs.

The most common motif is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O—H···O hydrogen bonds between their carboxylic acid groups. This creates a characteristic R²₂(8) ring motif. This pattern has been observed in the crystal structure of 2,6-dihydroxybenzoic acid, where the acid crystallizes as hydrogen-bonded carboxylic dimers. uiowa.edu

In addition to hydrogen bonding, π-π stacking interactions contribute significantly to the crystal lattice stability. In these interactions, the electron-rich aromatic rings of adjacent molecules align, often in a parallel-displaced or T-shaped orientation, to maximize attractive forces. The herringbone packing motif, typical for polycyclic aromatic compounds, has been noted in the crystal structure of 2,6-dihydroxybenzoic acid, indicating the importance of these stacking forces. uiowa.edu

| Compound | Primary Hydrogen Bonding Motif | Other Significant Interactions | Reference |

|---|---|---|---|

| 2,6-Dihydroxybenzoic acid | Carboxylic acid dimer (R²₂(8) motif) | π-π stacking (Herringbone motif) | uiowa.edu |

| 2,6-Dibromo-3,4,5-trimethoxybenzoic acid | Catemer (chain) | Carbonyl–phenyl contact (lone pair–π interaction) | nih.gov |

Co-crystallization and Inclusion Complex Studies

Co-crystallization is a crystal engineering technique used to modify the physicochemical properties of a molecule by incorporating a second, different molecule (a "coformer") into the crystal lattice. This is of particular interest for active pharmaceutical ingredients (APIs). Studies on benzoic acid derivatives show their propensity to form co-crystals with various coformers. For instance, 2-((2,6-dichlorophenyl)amino)benzoic acid, an analog of a non-steroidal anti-inflammatory drug, was found to form two distinct polymorphs and a co-crystal salt. rsc.org Similarly, the API piroxicam (B610120) has been successfully co-crystallized with 2,5-dihydroxybenzoic acid. rsc.orgresearchgate.net These studies highlight that 2,6-disubstituted benzoic acids are viable candidates for co-crystal formation, driven by intermolecular interactions like hydrogen bonding between the acid and the coformer.

Inclusion complexes represent another form of supramolecular assembly where a "guest" molecule (in this case, a benzoic acid derivative) is encapsulated within the cavity of a larger "host" molecule. Cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are common hosts. They can encapsulate hydrophobic molecules, like the aromatic ring of benzoic acid, in aqueous solutions. The formation of inclusion complexes between various substituted benzoic acids and β-cyclodextrin has been extensively studied. nih.govpharm.or.jpnih.gov The stability of these complexes is influenced by the size and shape fit between the guest molecule and the cyclodextrin (B1172386) cavity. researchgate.net The formation of such complexes can significantly alter the properties of the guest molecule, such as its aqueous solubility and stability. mdpi.com

| System Type | Benzoic Acid Derivative | Partner Molecule (Host/Coformer) | Key Findings | Reference |

|---|---|---|---|---|

| Co-crystal | 2-((2,6-Dichlorophenyl)amino)benzoic acid | Solvent/Self | Formation of polymorphs and a co-crystal salt was observed. | rsc.org |

| Co-crystal | 2,5-Dihydroxybenzoic acid | Piroxicam (API) | Successfully formed a stable co-crystal and a solvate thereof. | rsc.org |

| Inclusion Complex | p-Substituted Benzoic Acids | β-Cyclodextrin | Stable inclusion complexes were formed and characterized. | nih.govpharm.or.jp |

| Inclusion Complex | Benzoic Acid | β-Cyclodextrin | Complex formation studied in various solvents by NMR. | nih.gov |

Chiroptical Spectroscopy (CD/ORD) for Optically Active Derivatives

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for characterizing chiral molecules. These techniques measure the differential interaction of a molecule with left- and right-circularly polarized light, providing information about its absolute configuration and conformation in solution.

Advanced Hyphenated Techniques for Complex Reaction Mixture Analysis (e.g., LC-MS/MS for mechanistic insights)

Understanding the mechanism of a chemical reaction requires identifying the intermediates, byproducts, and final products formed over time. Advanced hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are powerful tools for this purpose. In this technique, the complex reaction mixture is first separated by the liquid chromatography (LC) column, and the eluting components are then ionized and analyzed by a tandem mass spectrometer (MS/MS).

The MS/MS capability is crucial for gaining structural information. A specific ion (the "parent" or "precursor" ion) corresponding to a component of interest is selected, fragmented, and the resulting "daughter" or "product" ions are detected. This fragmentation pattern serves as a structural fingerprint. By using modes like Multiple Reaction Monitoring (MRM), the instrument can be set to selectively detect specific precursor-to-product ion transitions, allowing for highly sensitive and selective quantification of known compounds even in a complex matrix.

For a reaction involving this compound, such as its synthesis or degradation, LC-MS/MS could be used to:

Monitor the disappearance of starting materials.

Track the formation of the main product.

Identify transient intermediates by their mass-to-charge ratio and fragmentation patterns.

Quantify byproducts to optimize reaction conditions.

Studies on other benzoic acid derivatives demonstrate the utility of this approach. For example, LC-MS/MS methods have been developed for the accurate quantification of benzoic acid in various commercial products by monitoring the transition from the deprotonated molecule [M-H]⁻ at m/z 121 to a fragment ion at m/z 77. koreascience.krsemanticscholar.org Similar methods have been applied to characterize a wide range of hydroxybenzoic acids and their derivatives in complex natural extracts. vu.edu.au This highlights the technique's capability to provide detailed mechanistic insights into reactions involving the broader class of substituted benzoic acids.

| Analyte(s) | Matrix | MS/MS Transition Monitored (m/z) | Purpose of Study | Reference |

|---|---|---|---|---|

| Benzoic Acid | Quasi-drug drinks | 121 → 77 | Accurate quantification using isotope dilution. | koreascience.krsemanticscholar.org |

| Monohydroxybenzoic acids | Seaweed biostimulant | 137 → 93 | Quantification of isomers in a complex natural product. | vu.edu.au |

| Various Carboxylic Acids | Animal matrices | Varies (derivatized) | Method comparison for quantitative analysis. | nih.gov |

Theoretical and Computational Chemistry Studies of 2,6 Dipropoxybenzoic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. chemrxiv.org These calculations provide insights into the distribution of electrons and energy levels of molecular orbitals, which are fundamental to understanding a molecule's stability and chemical behavior.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. In the case of 2,6-dipropoxybenzoic acid, the MEP surface would show regions of negative potential (typically colored red or yellow) concentrated around the electronegative oxygen atoms of the carboxylic acid and propoxy groups. These areas represent likely sites for interaction with electrophiles or for hydrogen bonding. Conversely, regions of positive potential (blue) are expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. For this compound, the electron-donating nature of the two propoxy groups is expected to raise the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted benzoic acid. This would likely result in a smaller HOMO-LUMO gap, indicating higher reactivity.

| Property | Benzoic Acid (Reference) | This compound (Predicted Trend) | Significance |

|---|---|---|---|

| HOMO Energy | Lower | Higher | Indicates increased electron-donating ability. |

| LUMO Energy | Relatively High | Slightly Lowered/Affected | Reflects electron-accepting ability. |

| HOMO-LUMO Gap | Larger | Smaller | Suggests higher chemical reactivity and lower kinetic stability. |

Quantum chemical calculations, particularly DFT, can accurately predict various spectroscopic parameters. chemrxiv.org For instance, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. For this compound, these calculations would predict characteristic vibrational modes, such as the C=O stretching of the carboxylic acid, the O-H stretching, C-O stretching of the propoxy groups, and various aromatic ring vibrations. Comparing these computationally predicted spectra with experimentally obtained spectra is a standard method for confirming the molecular structure and validating the accuracy of the computational model used. Similarly, time-dependent DFT (TD-DFT) can be used to calculate electronic transition energies, which correspond to the absorption peaks observed in UV-Vis spectroscopy. chemrxiv.org

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial to its physical and chemical properties. Conformational analysis involves identifying stable conformers (energy minima) and the energy barriers to rotation around single bonds. nih.gov

The presence of two bulky propoxy groups at the ortho positions (2 and 6) of the benzoic acid ring introduces significant steric hindrance. This steric crowding forces the carboxylic acid group to rotate out of the plane of the benzene (B151609) ring to minimize repulsive interactions. Studies on the closely related 2,6-dimethoxybenzoic acid have shown that the methoxy (B1213986) groups cause a similar, albeit less pronounced, effect. nih.govlu.lv Given that propoxy groups are larger than methoxy groups, the dihedral angle between the plane of the carboxylic acid group and the plane of the aromatic ring is expected to be substantial in this compound. This twisting disrupts the π-conjugation between the carboxyl group and the ring, which has significant implications for the molecule's electronic properties and acidity. The propoxy groups themselves have multiple rotatable bonds, leading to a complex conformational landscape.

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometry. libretexts.org By mapping the PES, computational chemists can identify the most stable conformations, which correspond to the lowest points (minima) on the surface. nih.govresearchgate.net The paths between these minima represent conformational changes, and the highest points along these paths are transition states. The energy difference between a stable conformer and a transition state is the interconversion barrier, which determines how easily the molecule can switch between different shapes at a given temperature. For this compound, key rotational barriers would include the rotation of the carboxylic acid group and the rotations around the C-O bonds of the propoxy chains. Calculating these barriers provides insight into the molecule's flexibility and the relative populations of its different conformers at thermal equilibrium.

| Conformer/Transition State | Description | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| Global Minimum | Most stable conformer | 0.0 | Carboxylic acid group significantly twisted out-of-plane. |

| Transition State 1 (TS1) | Rotation of Carboxylic Acid | Higher | Planar or near-planar arrangement of COOH with the ring. |

| Local Minimum | A less stable conformer | Slightly Higher | Different orientation of one or both propoxy chains. |

| Transition State 2 (TS2) | Rotation of Propoxy Group | Medium | Eclipsed arrangement during C-O bond rotation. |

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating the detailed step-by-step pathways of chemical reactions. By modeling the reaction mechanism, researchers can identify intermediates and, crucially, characterize the transition state—the high-energy structure that connects reactants to products. libretexts.org The energy of the transition state relative to the reactants determines the activation energy of the reaction, which governs the reaction rate.

For this compound, potential reactions for study could include its deprotonation, esterification, or electrophilic aromatic substitution. DFT calculations can be used to locate the transition state structures for these reactions. chemrxiv.org The steric hindrance from the ortho-propoxy groups would be expected to play a major role, potentially hindering the approach of reagents to the carboxylic acid group or the aromatic ring and thus increasing the activation energy for certain reactions. Conversely, the electron-donating nature of these groups could stabilize positively charged intermediates or transition states, potentially accelerating other types of reactions. Analyzing the geometry and electronic structure of the transition state provides fundamental insights into how bonds are formed and broken during a chemical transformation.

Insufficient Data Available for Comprehensive Analysis of this compound

A thorough review of available scientific literature reveals a significant lack of specific theoretical and computational chemistry studies focused on this compound. Consequently, a detailed analysis as per the requested outline, including computational elucidation of catalytic cycles, solvent effects on reaction energetics, molecular dynamics simulations for solution behavior, and host-guest interactions, cannot be provided at this time.

The requested sections and subsections require in-depth research findings from computational chemistry, which are not present in the public domain for this compound. While general principles of computational chemistry and molecular modeling could be discussed, applying them specifically to this compound without supporting literature would be speculative and not adhere to the required scientifically accurate and source-based approach.

Further research and publication in the field of computational chemistry focusing on this compound are necessary to fulfill the detailed requirements of the proposed article structure.

Applications of 2,6 Dipropoxybenzoic Acid in Materials Science and Catalysis

Ligand Design in Organometallic Catalysis

The design of ligands is a cornerstone of organometallic catalysis, enabling control over the activity, selectivity, and stability of metal catalysts. The steric and electronic properties of a ligand are crucial in dictating the outcome of a catalytic reaction. 2,6-Dipropoxybenzoic acid, with its sterically encumbered carboxylate group, presents intriguing possibilities for the development of specialized ligands.

Development of Chiral Ligands for Asymmetric Synthesis

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. This is often achieved using chiral metal complexes as catalysts, where the chirality is introduced through the ligand. While this compound itself is not chiral, it can serve as a scaffold for the synthesis of chiral ligands. The introduction of chiral centers into the propoxy chains or the derivatization of the aromatic ring could lead to novel chiral ligands. The steric bulk of the dipropoxy groups could play a crucial role in creating a well-defined chiral pocket around the metal center, thereby enhancing enantioselectivity in catalytic transformations.

Sterically Hindered Ligands for Selective Transformations

The two propoxy groups at the 2 and 6 positions of the benzene (B151609) ring create significant steric bulk around the carboxylic acid functionality. When this compound is used as a ligand, this steric hindrance can be exploited to control the regioselectivity and chemoselectivity of catalytic reactions. For instance, in cross-coupling reactions, a sterically demanding ligand can favor the formation of less sterically hindered products or prevent catalyst deactivation pathways. The bulky nature of the ligand can also limit the number of substrate molecules that can coordinate to the metal center at any given time, which can be advantageous in achieving high selectivity in reactions such as olefin metathesis or polymerization. Studies on other 2,6-disubstituted benzoic acid derivatives have shown that the steric hindrance forces the carboxyl group to twist out of the plane of the benzene ring, which can influence the electronic properties and coordination behavior of the ligand stackexchange.comnih.gov.

Role as a Building Block for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of these materials, such as their porosity, stability, and catalytic activity, are highly dependent on the geometry and functionality of the organic linkers. The use of sterically hindered linkers, such as 2,6-disubstituted benzoic acids, can lead to the formation of MOFs with unusual topologies and pore environments rsc.orgnih.gov.

The bulky propoxy groups in this compound would likely prevent the formation of highly dense, interpenetrated frameworks, potentially leading to materials with larger pores and channels. This could be beneficial for applications in gas storage, separation, and heterogeneous catalysis where access to the metal centers within the framework is crucial. The flexibility of the propoxy chains could also impart dynamic properties to the resulting framework, allowing it to respond to external stimuli such as guest molecules or temperature changes. While specific MOFs based on this compound have not been reported, the principles of reticular chemistry suggest it could be a valuable component for creating novel porous materials.

Precursor for Advanced Polymeric Materials

The synthesis of polymers with tailored properties is a major focus of materials science. The structure of the monomeric units plays a critical role in determining the characteristics of the final polymer. The steric hindrance of this compound could be harnessed to create polymers with unique architectures and functionalities.

Synthesis of Functional Polyesters and Polyamides

Polyesters and polyamides are important classes of polymers with a wide range of applications. They are typically synthesized through the polycondensation of dicarboxylic acids (or their derivatives) with diols or diamines, respectively. The use of a sterically hindered monomer like this compound (or a corresponding diacid derivative) in these polymerizations would present significant synthetic challenges. The steric hindrance around the carboxylic acid groups would likely decrease the rate of polymerization and limit the achievable molecular weight of the polymer capes.gov.br.

However, if these synthetic hurdles can be overcome, the resulting polyesters and polyamides could exhibit interesting properties. The bulky side groups would disrupt chain packing, leading to amorphous materials with potentially lower melting points and increased solubility in organic solvents. These properties could be advantageous for applications requiring solution processability. Furthermore, the propoxy groups could be functionalized to introduce specific properties, such as flame retardancy or biocompatibility, into the polymer backbone.

Development of Responsive and Smart Polymer Systems

Responsive or "smart" polymers are materials that undergo significant changes in their properties in response to small changes in their environment, such as temperature, pH, or light rsc.orgrjptonline.orgnih.gov. The incorporation of sterically hindered units into a polymer chain can influence its responsive behavior. The bulky dipropoxy groups of a this compound-derived monomer could affect the polymer's conformation and its interactions with solvent molecules.

For example, in a pH-responsive polymer, the steric hindrance could modulate the accessibility of ionizable groups, thereby altering the pH at which the polymer undergoes a conformational change. Similarly, in a thermoresponsive polymer, the bulky side groups could influence the lower critical solution temperature (LCST) or upper critical solution temperature (UCST) by affecting the hydrophobic/hydrophilic balance of the polymer chain. While the direct synthesis of responsive polymers from this compound has not been described, its structural features suggest it could be a valuable monomer for creating new smart materials with tailored response profiles.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules. The forces responsible for the spatial organization in these systems are intermolecular, including hydrogen bonding and hydrophobic interactions. These non-covalent interactions are key to the self-assembly of molecules into larger, well-defined structures.

The molecular architecture of this compound possesses distinct features that are theoretically conducive to self-assembly. The carboxylic acid group is a primary site for strong and directional hydrogen bonding. Typically, carboxylic acids form robust dimeric structures through O–H···O hydrogen bonds, a fundamental interaction in designing supramolecular assemblies.

The two propoxy groups attached to the benzene ring introduce hydrophobic character. These aliphatic chains can engage in van der Waals and hydrophobic interactions, which would drive the aggregation of the molecules in polar solvents and influence the packing of the molecules in the solid state. The interplay between the strong, directional hydrogen bonds of the carboxyl groups and the weaker, non-directional hydrophobic interactions of the propoxy chains would be critical in dictating the final morphology of the self-assembled structures. The steric hindrance caused by the positioning of the propoxy groups at the 2 and 6 positions would also significantly influence the geometry of any potential supramolecular structures.

Host-guest chemistry involves the creation of larger "host" molecules that can enclose smaller "guest" molecules through non-covalent interactions. This process is a form of molecular recognition, where the host and guest selectively bind to each other.